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4-Chloro-2-iodopyrrolo[2,1-f]

[1,2,4]triazine

Cat. No.: B1371928 Get Quote

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolo[2,1-f]triazine

Derivatives

Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen,

has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its structural

rigidity, coupled with the presence of multiple nitrogen atoms, allows for specific hydrogen

bonding and other non-covalent interactions with various biological targets.[1] This versatility

has led to the development of a diverse array of derivatives exhibiting a wide spectrum of

biological activities, from anticancer and antiviral to anti-inflammatory effects.[4][6] Notably, this

scaffold is at the heart of several clinically approved drugs, including the kinase inhibitor

Avapritinib and the broad-spectrum antiviral Remdesivir, underscoring its therapeutic

significance.[1][7]

This technical guide provides a comprehensive overview of the biological activities of

substituted pyrrolo[2,1-f]triazine derivatives. We will delve into their mechanisms of action,

explore structure-activity relationships, and provide detailed experimental protocols for their

biological evaluation. This document is intended for researchers, scientists, and drug

development professionals seeking to leverage the therapeutic potential of this remarkable

heterocyclic system.
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Anticancer Activity: Targeting Aberrant Signaling
Pathways
The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for the discovery of potent

anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor

growth, proliferation, and survival.[1][7]

Mechanism of Action: Kinase Inhibition
Many pyrrolo[2,1-f]triazine derivatives function as ATP-competitive inhibitors of various protein

kinases.[8] By occupying the ATP-binding site of the kinase domain, these compounds prevent

the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling

pathways. Key kinase targets for this class of compounds include:

c-Met and VEGFR-2: Dual inhibition of c-Met (hepatocyte growth factor receptor) and

VEGFR-2 (vascular endothelial growth factor receptor 2) is a promising strategy to

simultaneously target tumor growth, metastasis, and angiogenesis.[9] Several pyrrolo[2,1-

f]triazine derivatives have been developed as potent dual inhibitors of these kinases.[1][9]

For instance, compound 19 (from a study by Shi et al.) demonstrated nanomolar inhibitory

activity against both c-Met and VEGFR-2.[1]

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently

mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).

[1] 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives have been identified as potent ALK

inhibitors, with some compounds showing high selectivity over other kinases.[1]

Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is often dysregulated in

cancer. Pyrrolo[2,1-f]triazine derivatives have been designed as selective inhibitors of PI3K

isoforms, particularly p110α and p110δ.[10]

p38α Mitogen-Activated Protein (MAP) Kinase: The p38α MAP kinase is involved in cellular

responses to stress and inflammation and has been implicated in cancer. A novel series of

pyrrolo[2,1-f]triazines have been identified as potent p38α MAP kinase inhibitors that bind to

the DFG-out (inactive) conformation of the enzyme.[11]
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Data Presentation: Anticancer Activity of Representative
Pyrrolo[2,1-f]triazine Derivatives

Compound Target(s) IC50 (nM) Cell Line Reference

Compound 19 c-Met, VEGFR-2
2.3 ± 0.1, 5.0 ±

0.5
- [1]

Compound 21 ALK 10 ± 2 - [1]

Compound 14a p110α, p110δ 122, 119 - [10]

27a c-Met, VEGFR-2
2.3 ± 0.1, 5.0 ±

0.5
Multiple [9]

BMS-582664
VEGFR-2,

FGFR-1
Potent inhibitor HUVEC [12]

Experimental Protocol: In Vitro Kinase Inhibition Assay
(LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a representative method for quantifying the inhibitory activity of test

compounds against a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay

that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase.

Inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the

FRET signal.

Materials:

Kinase of interest (e.g., c-Met, VEGFR-2)

LanthaScreen™ Eu-anti-tag antibody

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

Test compounds (dissolved in DMSO)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates (low volume, non-binding surface)

Plate reader capable of time-resolved fluorescence detection

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept constant (e.g., <1%).

Assay Setup:

Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the

wells of the 384-well plate.

Add 2.5 µL of the kinase-antibody mixture (pre-incubated) to each well.

Add 5 µL of the tracer solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Detection: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and

measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Data Analysis:

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Generic Kinase Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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